REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]1[S:13][CH:14]=[C:15]([CH3:17])[N:16]=1)[C:5]([O:7]C)=[O:6].[OH-].[Li+]>O1CCOCC1.O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]1[S:13][CH:14]=[C:15]([CH3:17])[N:16]=1)[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
methyl 3-methyl-4-(4-methylthiazol-2-yl)benzoate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OC)C=CC1C=1SC=C(N1)C
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
WASH
|
Details
|
The residual white solid was washed with a mixture of dichloromethane/methanol (1/1)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1C=1SC=C(N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |